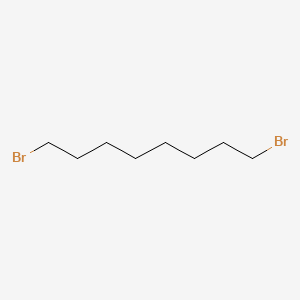
1,8-Dibromooctane
描述
1,8-Dibromooctane is a chemical compound that has versatile synthetic applications . It is used in the synthesis of the carbamate nerve agents EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide) . It is also used as an additive in the preparation of certain polymers, which find application in the fabrication of organic photovoltaics .
Synthesis Analysis
1,8-Dibromooctane can be obtained by the hydrobromination of cyclooctene with sulfuric acid and catalysts . This reaction involves the addition of bromine across the double bond of cyclooctene, resulting in the formation of 1,8-Dibromooctane .Molecular Structure Analysis
The molecular formula of 1,8-Dibromooctane is C8H16Br2 . It is expected to exist in four most probable conformations, with all its carbon atoms in the same plane, having symmetries C2h, Ci, C2, and C1 .Chemical Reactions Analysis
1,8-Dibromooctane is used in the synthesis of the carbamate nerve agents EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide) . The exact mechanism of these reactions is not specified in the available resources.Physical And Chemical Properties Analysis
1,8-Dibromooctane is a liquid at room temperature . It has a molar mass of 272.024 g/mol . The melting point is between 12-16 °C, and the boiling point is between 270-272 °C . The compound has a refractive index of 1.498 .科学研究应用
Organic Photovoltaics (OPVs)
1,8-Dibromooctane is utilized as an additive in the synthesis of poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]]:[6,6]-phenylC71-butyric acid methyl ester. This compound is significant in the development of organic photovoltaics . OPVs are a type of solar cell technology that uses organic electronics, a branch of electronics that deals with conductive organic polymers or small organic molecules for light absorption and charge transport to produce electricity from sunlight by the photovoltaic effect.
Synthesis of Bis-Brominated Alkanes
1,8-Dibromooctane serves as a precursor in the preparation of (1,4-bis-(8-bromooctyloxy)-benzene) . This compound is an example of bis-brominated alkanes, which are often used as intermediates in organic synthesis, particularly in the creation of larger, more complex molecules through various coupling reactions.
Vibrational Spectroscopy
The compound has been studied for its conformational behavior in liquid phase using vibrational spectroscopy techniques such as Fourier transform infrared (FT-IR) and Raman spectroscopy . These studies help in understanding the molecular structure and dynamics, which are crucial for designing materials with desired physical and chemical properties.
Synthesis of Carbamate Nerve Agents
1,8-Dibromooctane is used in the synthesis of the carbamate nerve agents EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide) . These agents are studied for their potential effects on biological systems, contributing to the development of antidotes and protective measures.
Liquid Phase Conformational Analysis
In its liquid phase, 1,8-Dibromooctane is expected to exist in four most probable conformations, which are studied using normal co-ordinate analysis . This analysis contributes to the field of computational chemistry, where simulations and calculations are used to predict the behavior of molecules.
Incompatibility Studies
1,8-Dibromooctane’s chemical properties, such as its immiscibility with water and incompatibility with strong oxidizing agents and strong bases, are important for safety and handling in laboratory settings . Understanding these properties is essential for researchers to safely conduct experiments involving this compound.
Refinement of Force-Field Calculations
The force-field transferred from already studied lower chain bromo-alkanes is subjected to refinement to fit observed infrared and Raman frequencies with calculated ones for 1,8-Dibromooctane . This application is vital in the field of molecular modeling, where force-fields play a crucial role in predicting molecular interactions and behaviors.
Potential Energy Distribution (PED) Calculations
For each mode of vibration of the molecule, the potential energy distribution is calculated for the assumed conformations of 1,8-Dibromooctane . PED calculations are important in the study of molecular vibrations and their impact on the stability and reactivity of molecules.
安全和危害
未来方向
1,8-Dibromooctane has been used as an additive in the preparation of certain polymers, which find application in the fabrication of organic photovoltaics . This suggests potential future directions in the field of renewable energy. Additionally, a paper discusses the use of non-conjugated electrolytes, developed through the quaternization of diethylenetriamine derivatives with 1,8-dibromooctane, as low-cost, thickness-insensitive, and low-temperature processable electron transporting layers for organic solar cells .
作用机制
Target of Action
1,8-Dibromooctane is a chemical compound used in the synthesis of the carbamate nerve agents EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide) . It is also used as an additive in the preparation of certain polymers . Therefore, its primary targets are the components involved in these synthesis processes.
Mode of Action
It is known that it can be obtained by the hydrobromination of cyclooctene with sulfuric acid and catalysts . This suggests that it may interact with its targets through a similar mechanism, possibly acting as a brominating agent to facilitate the formation of carbon-bromine bonds.
属性
IUPAC Name |
1,8-dibromooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Br2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEGCUDAFWNSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063520 | |
| Record name | 1,8-Dibromooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; mp = 12-16 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 1,8-Dibromooctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19302 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,8-Dibromooctane | |
CAS RN |
4549-32-0 | |
| Record name | 1,8-Dibromooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dibromooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dibromooctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octane, 1,8-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Dibromooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dibromooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-Dibromooctane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES9U6BR88X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




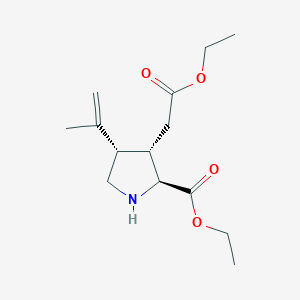
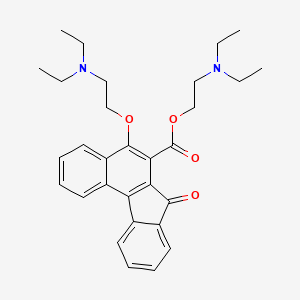
![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)

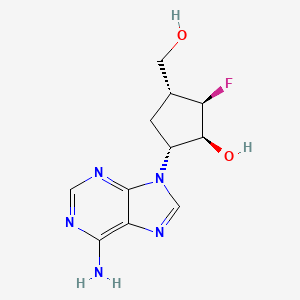
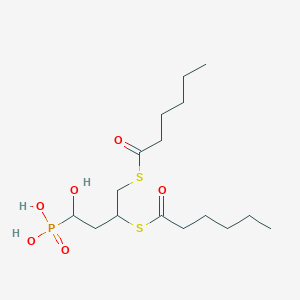
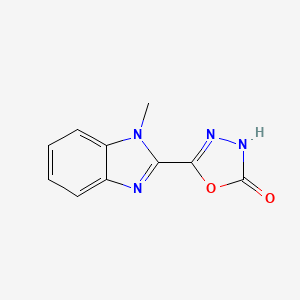

![2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1199829.png)
![2-[(3-Chloro-1-phenylpropyl)amino]ethyl acetate](/img/structure/B1199830.png)

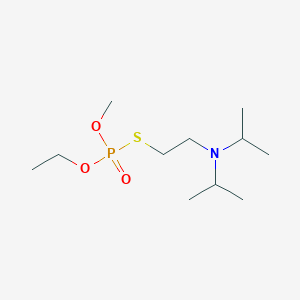
![(5-Amino-3-triazolo[1,5-a]quinazolinyl)-(4-morpholinyl)methanone](/img/structure/B1199835.png)